Bienvenue dans la boutique en ligne BenchChem!

Adafenoxate

monoamine uptake inhibition synaptosomes nootropic mechanism

Adafenoxate is a synthetic nootropic compound belonging to the p-chlorophenoxyacetic acid ester class, structurally characterized as 2-(1-adamantylamino)ethyl (p-chlorophenoxy)acetate. It is a structural analogue of meclofenoxate (centrophenoxine), wherein the dimethylaminoethanol moiety of meclofenoxate is replaced by an adamantylaminoethanol group.

Molecular Formula C20H26ClNO3
Molecular Weight 363.9 g/mol
CAS No. 82168-26-1
Cat. No. B1665019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdafenoxate
CAS82168-26-1
Synonyms2-(1-adamantylamino)ethyl(p-chlorophenoxy)acetate
adafenoxate
Molecular FormulaC20H26ClNO3
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-13-19(23)24-6-5-22-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2
InChIKeyPLSMXIQMWYSHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adafenoxate (CAS 82168-26-1) for Research Procurement: Compound Profile and Structural Identity


Adafenoxate is a synthetic nootropic compound belonging to the p-chlorophenoxyacetic acid ester class, structurally characterized as 2-(1-adamantylamino)ethyl (p-chlorophenoxy)acetate [1]. It is a structural analogue of meclofenoxate (centrophenoxine), wherein the dimethylaminoethanol moiety of meclofenoxate is replaced by an adamantylaminoethanol group [2]. This adamantane substitution confers distinct physicochemical properties and pharmacodynamic profiles that differentiate adafenoxate from its parent compound and other in-class nootropics. Adafenoxate has been investigated primarily in rodent models for cognitive enhancement, demonstrating effects on learning, memory, and exploratory behavior [3].

Why Adafenoxate Cannot Be Interchanged with Meclofenoxate, Piracetam, or Citicholine: Mechanistic Divergence


Although adafenoxate, meclofenoxate, piracetam, and citicholine are all classified as nootropic agents with documented cognitive-enhancing effects in rodent models, their underlying neurochemical mechanisms are substantially divergent [1]. Adafenoxate uniquely combines potent, non-selective monoamine uptake inhibition with cAMP phosphodiesterase (PDE) inhibition and region-specific modulation of 5-HT1 receptor density—a multi-target profile not replicated by meclofenoxate, piracetam, or citicholine [2][3]. Furthermore, adafenoxate and meclofenoxate, despite their structural analogy, produce quantitatively and directionally distinct changes in regional brain monoamine levels, precluding direct substitution even within the same chemical series [4]. These mechanistic differences translate into divergent behavioral pharmacology, including anti-anxiety versus anxiogenic effects in the Vogel conflict test [5].

Adafenoxate Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Meclofenoxate, Piracetam, and Citicholine


Superior Monoamine Uptake Inhibition Potency in Cortical and Striatal Synaptosomes Versus Three Comparators

In an in vitro study comparing the effects of adafenoxate, meclofenoxate, piracetam, and aniracetam on dopamine (DA), noradrenaline (NA), and serotonin (5-HT) uptake by cortical and striatal synaptosomes from young rats, adafenoxate proved to be a more potent monoamine uptake inhibitor than all three comparator drugs across the tested concentration range (1 × 10⁻⁴ to 5 × 10⁻³ M) [1]. Adafenoxate inhibited uptake in both the frontal cortex and striatum without selectivity for any single monoaminergic system, unlike the comparators which exhibited weaker and potentially more selective inhibition profiles [1]. The study authors explicitly concluded that adafenoxate was the most potent uptake inhibitor among the four drugs tested [1].

monoamine uptake inhibition synaptosomes nootropic mechanism

Dual cAMP PDE Inhibition: A Mechanism Absent in Meclofenoxate and Piracetam

Adafenoxate was demonstrated to inhibit both low-KM and high-KM cAMP phosphodiesterase (PDE) activity in a concentration-dependent manner (5 × 10⁻⁴ to 1 × 10⁻⁵ M) across multiple rat brain regions (cerebral cortex, striatum, hypothalamus, hippocampus) in both young (4–5-month-old) and aged (22-month-old) rats [1]. In contrast, centrophenoxine (meclofenoxate) has been reported not to alter cAMP content or PDE activity in the cerebral cortex and brain stem [2]. Piracetam's primary mechanism is distinct, involving modulation of AMPA-type glutamate receptors and membrane fluidity rather than PDE inhibition. This cAMP PDE inhibitory activity represents a unique mechanistic dimension for adafenoxate within the comparator set, providing evidence for realization of its CNS effects through regulation of intracellular cAMP levels [1].

cAMP phosphodiesterase second messenger cognitive enhancement

Region-Specific 5-HT1 Receptor Downregulation in Hippocampus After Chronic Dosing

Chronic oral administration of adafenoxate (100 mg/kg per os for 7 days) in rats produced a significant 24.6% decrease in the density (Bmax) of 5-HT1 binding sites specifically in the hippocampus, without comparable changes in cerebral cortex, striatum, or hypothalamus [1]. In vitro, adafenoxate inhibited [³H]5-HT binding with IC50 values in the micromolar range across all brain regions studied [1][2]. This region-specific receptor downregulation is a distinctive in vivo neuroadaptive effect not reported for meclofenoxate, piracetam, or citicholine at comparable dosing regimens. The authors suggest that the decrease in hippocampal 5-HT1 site density may contribute to the nootropic action of adafenoxate [1].

5-HT1 receptor hippocampus receptor plasticity

Divergent Effects on Exploratory Behavior: Adafenoxate Accelerates Habituation Unlike Piracetam

In a comparative study of adafenoxate, meclofenoxate, piracetam, and citicholine on exploratory behavior in rats using the Opto Varimex apparatus, only adafenoxate at a dose of 50 mg/kg significantly decreased both rearing and ambulation frequencies after 7-day treatment [1]. This effect was interpreted by the authors as an expression of accelerated habituation to the novel environment, a behavioral index of enhanced cognitive processing [1]. In contrast, meclofenoxate, piracetam, and citicholine did not produce this habituation-accelerating effect at the doses tested [1]. Furthermore, in a separate treadmill test for physical capabilities in mice, only piracetam significantly increased physical performance and delayed fatigue onset, while adafenoxate, meclofenoxate, and citicholine did not—highlighting functional divergence within the nootropic class [1].

exploratory behavior habituation behavioral pharmacology

Anxiolytic-Like Profile in Vogel Conflict Test: Adafenoxate Versus Piracetam's Anxiogenic Effect

In the Vogel conflict test—a classic assay for anxiolytic/anxiogenic activity—adafenoxate (100 mg/kg, 5-day oral administration) produced a significant increase in punished licking behavior, indicative of an anti-anxiety effect [1]. Meclofenoxate (100 mg/kg) produced a comparable anti-anxiety effect, while piracetam (250 mg/kg) significantly suppressed licking behavior—an effect evaluated by the authors as anxiogenic, attributed to piracetam's non-specific stimulant action [1]. Additionally, adafenoxate uniquely increased the number of entries into and escapes from the dark compartment without punishment responding, interpreted as facilitated conditioned-reflex activity [1]. This anxiolytic-like profile, combined with cognitive enhancement, distinguishes adafenoxate from piracetam and aniracetam.

anxiolytic Vogel conflict test behavioral differentiation

Abolition of 6-OHDA-Induced Amnesia with Concurrent Noradrenaline Restoration

In a model of neonatal catecholaminergic lesion using 6-hydroxydopamine (6-OHDA), adafenoxate treatment completely abolished the amnestic effect induced by 6-OHDA in shuttle box and step-down trained rats [1]. Critically, adafenoxate concurrently restored noradrenaline (NA) levels to normal in the frontal cortex and hippocampus—the same brain structures where 6-OHDA had depleted NA and impaired learning and retention [1]. This dual functional (behavioral) and neurochemical (biogenic amine) rescue effect has not been demonstrated for meclofenoxate, piracetam, or citicholine in the same 6-OHDA lesion paradigm, positioning adafenoxate as a unique tool compound for studying noradrenergic mechanisms in cognitive impairment and recovery.

6-hydroxydopamine noradrenergic lesion cognitive rescue

Optimal Research Application Scenarios for Adafenoxate Based on Quantitative Differentiation Evidence


Multi-Target Nootropic Mechanism Studies Requiring Combined Monoamine Uptake and cAMP PDE Inhibition

Adafenoxate is the only compound among the meclofenoxate/piracetam/citicholine comparator set that simultaneously demonstrates potent, non-selective monoamine uptake inhibition [1] and dual (low-KM and high-KM) cAMP PDE inhibitory activity [2]. This dual mechanism is relevant for research programs investigating convergent monoaminergic and cAMP-dependent signaling pathways in cognitive enhancement. Neither meclofenoxate (which lacks cAMP PDE inhibition) nor piracetam (which acts primarily via glutamatergic mechanisms) can substitute for this combined pharmacological profile.

Behavioral Pharmacology Studies Requiring Cognitive Enhancement Without Anxiogenic Confounds

In experimental designs where anxiety-related behavioral confounds must be minimized—such as stress-sensitive memory tasks or studies of conditioned fear extinction—adafenoxate's demonstrated anxiolytic-like profile in the Vogel conflict test [3] offers a critical advantage over piracetam, which produces anxiogenic effects in the same paradigm. Adafenoxate also uniquely accelerates habituation to novel environments, providing an additional behavioral index of cognitive processing speed [4].

Noradrenergic Lesion and Recovery Models of Cognitive Impairment

Adafenoxate is uniquely positioned for studies employing 6-OHDA lesion models to investigate noradrenergic contributions to learning and memory. It is the only compound in the comparator set with published evidence demonstrating complete abolition of 6-OHDA-induced amnesia concurrent with restoration of noradrenaline levels to normal in affected brain structures (frontal cortex, hippocampus) [5]. This dual functional and neurochemical rescue is not documented for meclofenoxate, piracetam, or citicholine.

Serotonergic Receptor Plasticity Research in Hippocampal-Dependent Memory

Adafenoxate's unique ability to produce a region-specific, statistically significant 24.6% downregulation of 5-HT1 receptor density in the hippocampus after chronic dosing [6] makes it a valuable tool compound for studies investigating serotonergic receptor plasticity as a mechanism of cognitive enhancement. This in vivo neuroadaptive effect is not reported for meclofenoxate, piracetam, or citicholine and provides a measurable biomarker for target engagement in hippocampal memory circuits.

Quote Request

Request a Quote for Adafenoxate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.